2-Thiophenecarboxylic acid
Overview
Description
Thiophene-2-carboxylic acid is a thiophenecarboxylic acid in which the carboxy group is located at position 2. It is a conjugate acid of a thiophene-2-carboxylate.
Scientific Research Applications
Environmental-Friendly Synthesis
2-Thiophenecarboxylic acid can be synthesized through an environmental-friendly process involving bromination, Grignard reaction, and oxidation steps, offering a greener approach with a notable overall yield of 74% (Guo Hai, 2007).
Thermochemical Properties
The thermochemical properties of this compound, such as enthalpies of combustion and sublimation, have been thoroughly studied. This research provides valuable insights into the molecular and electronic structures of these compounds, contributing to a better understanding of their stability and substituent effects (M. Temprado et al., 2002).
Synthesis with Catalysts
Innovative synthesis methods involving catalysts like vanadium, iron, or molybdenum have been developed for this compound and its derivatives, showcasing the versatility of this compound in various chemical reactions and the importance of catalyst choice in optimizing yields (R. Khusnutdinov et al., 2004).
Applications in Metal-Organic Frameworks (MOFs)
This compound plays a crucial role in the construction of thiophene-based metal-organic frameworks (MOFs). These MOFs demonstrate promising applications in luminescence sensing and environmental contaminant removal, highlighting the multifunctional nature of this compound in advanced material sciences (Yang Zhao et al., 2017).
Mechanism of Action
Target of Action
2-Thiophenecarboxylic acid, also known as Thiophene-2-carboxylic acid, is an organic compound that has been widely studied as a substrate in coupling reactions and olefinations . Its primary target is the Ullmann coupling reactions , where it acts as a catalyst in its copper (I) thiophene-2-carboxylate form .
Mode of Action
The compound interacts with its targets through a process known as double deprotonation . Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative . This derivative is a precursor to many 5-substituted derivatives .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the formation of 5-substituted derivatives . The compound’s interaction with its targets leads to changes in these pathways, resulting in the production of these derivatives .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a precursor to many 5-substituted derivatives . These derivatives can have various applications, depending on their specific structures and properties.
Safety and Hazards
Future Directions
While specific future directions for 2-Thiophenecarboxylic acid are not mentioned in the search results, it’s worth noting that thiophene-based analogs have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Biochemical Analysis
Biochemical Properties
While the precise mechanism of action for 2-Thiophenecarboxylic acid remains incompletely understood, it has been postulated to act as an enzyme inhibitor involved in drug and compound metabolism . Furthermore, there are suggestions that this compound could function as an agonist or antagonist for specific receptors, thereby influencing the activity of proteins responsible for cell function regulation .
Cellular Effects
It is known that this compound can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may act as an enzyme inhibitor involved in drug and compound metabolism
Temporal Effects in Laboratory Settings
It is known that this compound has been used as a substrate in coupling reactions and olefinations .
Properties
IUPAC Name |
thiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2S/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QERYCTSHXKAMIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25112-68-9 (hydrochloride salt) | |
Record name | 2-Thiophenecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527720 | |
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DSSTOX Substance ID |
DTXSID2060177 | |
Record name | 2-Thiophenecarboxylic acid | |
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URL | https://comptox.epa.gov/dashboard/DTXSID2060177 | |
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Molecular Weight |
128.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS] | |
Record name | 2-Thiophenecarboxylic acid | |
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Record name | 2-Thiophenecarboxylic acid | |
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Vapor Pressure |
0.0078 [mmHg] | |
Record name | 2-Thiophenecarboxylic acid | |
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CAS No. |
527-72-0 | |
Record name | 2-Thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=527-72-0 | |
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Record name | 2-Thiophenecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiophenecarboxylic acid | |
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Record name | 2-Thiophenecarboxylic acid | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Thiophenecarboxylic acid | |
Source | EPA DSSTox | |
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Record name | 2-thenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.659 | |
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Record name | 2-THIOPHENECARBOXYLIC ACID | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FD00JX53J | |
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Retrosynthesis Analysis
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